molecular formula C8H7IN2O B1371806 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 928653-75-2

3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1371806
M. Wt: 274.06 g/mol
InChI Key: PGVRYUWFBSFOBO-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7IN2O . It has a molecular weight of 274.06 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine includes an iodine atom (I), a methoxy group (OCH3), and a pyrrolopyridine core . The SMILES string representation of this compound is COc1ccnc2[nH]cc(I)c12 .


Physical And Chemical Properties Analysis

3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a solid compound . It’s important to note that the product should be stored in a dark place and kept sealed in a dry environment .

Scientific Research Applications

1. Functionalization for Agrochemicals and Functional Materials

3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has been studied for functionalization, aiming to produce compounds for use in agrochemicals and functional materials. Functional groups such as amino groups were introduced onto 6-position of 7-azaindole, a core component of this chemical, leading to the formation of multidentate agents and podant-type compounds. These products exhibited significant fungicidal activity (Minakata et al., 1992).

2. Synthesis Methods and Reactivity Studies

The synthesis and properties of 1H-pyrrolo[2,3-b]pyridines, including derivatives of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, have been explored through various methods. These studies have revealed the compound's reactivity to various electrophilic reactions and provided insights into potential applications in synthetic chemistry (Herbert & Wibberley, 1969).

3. Synthons for Heterocyclic Chemistry

This compound serves as an important synthon for the synthesis of complex heterocyclic structures. For instance, its derivatives have been utilized in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing its versatility in heterocyclic chemistry and potential for creating diverse chemical entities (El-Nabi, 2004).

4. Advanced Organic Syntheses

Various studies have shown the application of 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine in advanced organic syntheses, such as the formation of iodinated derivatives and their subsequent use in palladium-catalyzed reactions, indicating its role in sophisticated synthetic pathways (Tber et al., 2015).

5. Use in Medicinal Chemistry

It has been used in medicinal chemistry as a building block for compounds like 7-azaindoles, serving as bioisosteres of indoles or purines. Its derivatives have been explored in asymmetric addition reactions, highlighting its potential in the development of novel pharmaceutical compounds (Croix et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Future Directions

While specific future directions for 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine are not available, research into pyrrolopyridine derivatives continues to be a promising area due to their potential biological activities .

properties

IUPAC Name

3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVRYUWFBSFOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640118
Record name 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

CAS RN

928653-75-2
Record name 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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